6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in medicinal chemistry due to its unique chemical properties and biological activities. The presence of the thiazole ring, pyridine ring, and oxolane moiety contributes to its diverse reactivity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyridine Ring Functionalization: The pyridine ring is often functionalized through nucleophilic substitution reactions, where a fluorine atom is introduced at the 6-position using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Amide Bond Formation: The final step involves coupling the thiazole and pyridine derivatives with oxolane-2-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides or sulfones from the thiazole ring.
Reduction Products: Amines from the reduction of the carboxamide group.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activities associated with the thiazole and pyridine rings.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The fluorine atom on the pyridine ring enhances the compound’s binding affinity to its targets through hydrogen bonding and van der Waals interactions. The oxolane moiety contributes to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide: Lacks the oxolane moiety, which may affect its solubility and bioavailability.
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide: Lacks the fluorine atom, potentially reducing its binding affinity to molecular targets.
6-chloro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide: Substitutes chlorine for fluorine, which may alter its reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in 6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide enhances its chemical stability and binding affinity to biological targets, making it a unique and potentially more effective compound compared to its analogs.
Properties
IUPAC Name |
6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-11-10-23-15(19-11)9-20(8-13-3-2-6-22-13)16(21)12-4-5-14(17)18-7-12/h4-5,7,10,13H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSQCDCJGSDAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN(CC2CCCO2)C(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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